molecular formula C19H18ClN3O2 B2653871 6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1331239-22-5

6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No. B2653871
CAS RN: 1331239-22-5
M. Wt: 355.82
InChI Key: OMFWWTBRUQDSKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted in recent research . An antimicrobial pyrazole-tethered quinolines were prepared through (E)-1-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one intermediate .


Molecular Structure Analysis

The structure of the prepared compounds was instituted on the foundations of their spectral data: IR, 1 H NMR, 13 C NMR, and MS .


Chemical Reactions Analysis

The study on N-heterocycles has dramatically increased due to its versatility in many significant fields and because of its distinctive battle which is associated with the bioassay and its interaction with the cells .

Scientific Research Applications

1. Optical and Structural Properties

Research on quinoline derivatives, similar in structure to 6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride, reveals significant findings in their optical and structural properties. Studies on thin films of these compounds show that they retain their chemical bonds after deposition, indicating potential applications in optoelectronics and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).

2. Corrosion Inhibition

Quinoline derivatives have been evaluated for their effectiveness in inhibiting the corrosion of metals. Computational studies indicate a correlation between the molecular structure of these compounds and their corrosion inhibition properties, suggesting potential use in industrial applications to protect metal surfaces (Erdoğan et al., 2017).

3. Photovoltaic Properties

These compounds also show promise in photovoltaic applications. The study of their absorbance and energy band diagrams, as well as their behavior under illumination, suggests potential uses in solar cell technology (Zeyada, El-Nahass, & El-Shabaan, 2016).

4. Antimicrobial Activity

Some quinoline derivatives demonstrate significant antibacterial properties. Their synthesis and in vitro evaluation against various bacterial strains highlight their potential as antibacterial agents, possibly paving the way for new treatments in healthcare (Haiba et al., 2016).

5. Dielectric Properties

The AC electrical conductivity and dielectric properties of quinoline derivative thin films are of interest for electronic applications. Their behavior under different frequencies and temperatures could inform the design of electronic components (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

6-ethoxy-4-(4-methoxyanilino)quinoline-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2.ClH/c1-3-24-16-8-9-18-17(10-16)19(13(11-20)12-21-18)22-14-4-6-15(23-2)7-5-14;/h4-10,12H,3H2,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFWWTBRUQDSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

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